2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol
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Overview
Description
2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol is a complex organic compound that features a quinazolin-4-ol core structure with a thiadiazole moiety attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and reagents such as hydrazinecarbothioamide and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazolin-4-ol core .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}quinazolin-4-ol
- 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}quinazolin-4-one
- 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-thiol
Uniqueness
What sets 2-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinazolin-4-ol apart from similar compounds is its unique combination of the quinazolin-4-ol core and the thiadiazole moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9N5OS2 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9N5OS2/c12-10-15-16-11(19-10)18-5-8-13-7-4-2-1-3-6(7)9(17)14-8/h1-4H,5H2,(H2,12,15)(H,13,14,17) |
InChI Key |
KYSQOFXNMGAZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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